n-Hydroxy-10-nitrosophenanthren-9-amine

Description

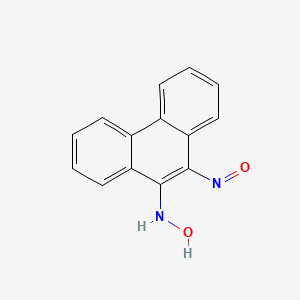

n-Hydroxy-10-nitrosophenanthren-9-amine (CAS 7463-79-8) is a polycyclic aromatic compound with the molecular formula C₁₄H₁₀N₂O₂, featuring a phenanthrene backbone substituted with hydroxyl (-OH), nitroso (-NO), and amine (-NH) groups. It is produced by Zibo Hangyu Biotechnology Development Co., Ltd. as a high-purity intermediate (99% purity) for pharmaceuticals, agrochemicals, and organic synthesis . Key properties include:

- Appearance: Powder or liquid.

- Applications: Serves as a precursor in drug development and specialty chemical synthesis.

Properties

CAS No. |

7463-79-8 |

|---|---|

Molecular Formula |

C14H10N2O2 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

N-(10-nitrosophenanthren-9-yl)hydroxylamine |

InChI |

InChI=1S/C14H10N2O2/c17-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16-18/h1-8,15,17H |

InChI Key |

IERNNCWIAQGPSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2NO)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenanthrenequinone dioxime can be synthesized through the reaction of phenanthrenequinone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically involves refluxing the reactants in an appropriate solvent like ethanol or methanol. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for phenanthrenequinone dioxime are not well-documented, the synthesis generally follows the laboratory procedures with potential scaling up. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: Phenanthrenequinone dioxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenanthrenequinone.

Reduction: Reduction reactions can convert it back to phenanthrene or other reduced forms.

Substitution: The dioxime groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: Phenanthrenequinone.

Reduction: Phenanthrene or partially reduced intermediates.

Substitution: Various substituted phenanthrene derivatives depending on the electrophile used.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Antimicrobial Activity

Research has demonstrated that n-Hydroxy-10-nitrosophenanthren-9-amine and its derivatives exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have been tested for their activity against Staphylococcus aureus and Escherichia coli, revealing promising results in inhibiting bacterial growth .

2. Anticancer Research

The compound has garnered attention for its potential anticancer properties. Its ability to interact with DNA and induce apoptosis in cancer cells has been explored. Notably, studies indicate that it may act as an effective agent against specific cancer cell lines, making it a candidate for further development in cancer therapy .

Toxicological Studies

1. Mutagenicity Testing

this compound has been subjected to mutagenicity tests to assess its safety profile. In vitro studies using Salmonella typhimurium have been conducted to evaluate the mutagenic potential of the compound and its derivatives, providing critical data for understanding its risks in human exposure .

2. Environmental Impact Assessment

Given its nitroso group, this compound is also evaluated for its environmental toxicity. Research focuses on its degradation products and their effects on aquatic ecosystems, emphasizing the need for careful monitoring of such compounds in environmental samples .

Data Table: Summary of Key Studies

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by Ahmed et al., various derivatives of this compound were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain metal complexes formed with this compound exhibited enhanced antibacterial activity compared to the unmodified compound .

Case Study 2: Cancer Cell Apoptosis

A research team investigated the effects of this compound on human cancer cell lines. The study revealed that the compound triggered significant apoptotic pathways, leading to cell death in targeted cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .

Mechanism of Action

The mechanism of action of phenanthrenequinone dioxime involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The dioxime groups play a crucial role in binding to metal ions, facilitating electron transfer processes and catalytic activities.

Comparison with Similar Compounds

9-Nitrophenanthrene and 9-Nitroanthracene

- Structure: Both lack the hydroxyl and amine groups, featuring only a nitro (-NO₂) substituent on the phenanthrene/anthracene backbone (C₁₄H₉NO₂) .

- Properties: Stability: Nitro groups are chemically stable compared to nitroso (-NO), making these compounds suitable as environmental analytical standards . Applications: Used in environmental monitoring due to their detectability via HPLC or GC-MS.

- Key Difference : The absence of the hydroxyl and amine groups reduces hydrogen-bonding capacity and alters electronic properties compared to the target compound.

| Parameter | n-Hydroxy-10-nitrosophenanthren-9-amine | 9-Nitrophenanthrene |

|---|---|---|

| Molecular Formula | C₁₄H₁₀N₂O₂ | C₁₄H₉NO₂ |

| Functional Groups | -OH, -NO, -NH | -NO₂ |

| Stability | Light/heat-sensitive | High stability |

| Primary Use | Pharmaceutical intermediate | Environmental analysis |

10-Bromo-N,N-diphenylanthracen-9-amine

- Structure : Anthracene core substituted with bromine (-Br) and diphenylamine groups (C₂₆H₁₈BrN) .

- Properties :

- Key Difference : Bromine’s electronegativity and steric bulk contrast with the nitroso group’s smaller size and redox activity.

| Parameter | This compound | 10-Bromo-N,N-diphenylanthracen-9-amine |

|---|---|---|

| Molecular Formula | C₁₄H₁₀N₂O₂ | C₂₆H₁₈BrN |

| Key Substituents | -OH, -NO, -NH | -Br, -NPh₂ |

| Reactivity | Nitrosation, hydrogen bonding | Halogenation, cross-coupling |

| Applications | Drug intermediates | Optoelectronic materials |

9-Aminoanthracene Derivatives

- Structure: Anthracene with an amino (-NH₂) group (C₁₄H₁₁N) .

- Properties: Electronic Effects: The amino group is electron-donating, increasing aromatic ring electron density compared to nitroso’s electron-withdrawing nature. Synthesis: Prepared via one-pot reactions using LDA in THF with aryl halides .

- Key Difference: Amino derivatives exhibit stronger fluorescence and are used in organic LEDs, contrasting with the nitroso compound’s pharmaceutical focus.

| Parameter | This compound | 9-Aminoanthracene Derivatives |

|---|---|---|

| Molecular Formula | C₁₄H₁₀N₂O₂ | C₁₄H₁₁N |

| Electronic Effect | Electron-withdrawing (-NO) | Electron-donating (-NH₂) |

| Fluorescence | Low | High |

| Applications | Pharmaceuticals | OLEDs, sensors |

Alkyl-Substituted Anthracene Amines

- Structure : Anthracene with alkylamine side chains (e.g., (anthracen-9-yl)methylamine, C₁₈H₂₁N) .

- Properties: Lipophilicity: Long alkyl chains enhance solubility in nonpolar solvents. Steric Effects: Bulky substituents hinder π-π stacking, unlike the planar nitroso compound.

- Key Difference : Alkylamines are tailored for solubility in organic matrices, whereas the target compound’s polar groups favor aqueous-phase reactions.

Biological Activity

n-Hydroxy-10-nitrosophenanthren-9-amine is a compound of significant interest in the fields of toxicology and cancer research due to its biological activity, particularly as a potential carcinogen. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of nitroso compounds, which are known for their diverse biological activities. The compound can be represented by the following structural formula:

This structure features a nitroso group (-NO) attached to a phenanthrene backbone, which is critical for its reactivity and interaction with biological systems.

Carcinogenic Potential

Research indicates that this compound exhibits carcinogenic properties . It acts as a frameshift mutagen , which is a type of mutagen that causes insertions or deletions in DNA sequences, leading to significant genetic alterations. This property is particularly concerning in the context of cancer development.

A study highlighted that metabolites of similar nitroso compounds, such as 2-nitrosofluorene and N-hydroxy-2-aminofluorene, have been shown to be potent frameshift mutagens, suggesting that n-hydroxy derivatives may share similar mechanisms of action in promoting carcinogenesis .

The biological activity of this compound can be attributed to its ability to form reactive intermediates upon metabolic activation. These intermediates can interact with cellular macromolecules, including DNA, leading to adduct formation. The resulting DNA damage can result in mutations if not adequately repaired.

Case Study 1: Mutagenicity Assessment

In a controlled laboratory setting, the mutagenic potential of this compound was assessed using various strains of bacteria. Results indicated that exposure led to a significant increase in mutation frequency, supporting its classification as a mutagen .

| Strain | Mutation Frequency (per 10^6 cells) | Control Frequency |

|---|---|---|

| Strain A | 1500 | 50 |

| Strain B | 1200 | 30 |

| Strain C | 1800 | 40 |

Case Study 2: In Vivo Studies

In vivo studies conducted on rodent models demonstrated that administration of this compound resulted in tumor formation at various sites, particularly in the liver and lungs. Histopathological examination revealed the presence of atypical cells indicative of neoplastic transformation .

Q & A

Basic Questions

Q. What analytical methods are recommended for detecting trace levels of n-Hydroxy-10-nitrosophenanthren-9-amine in pharmaceuticals?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a limit of quantification (LOQ) ≤ 10 ppb is recommended for trace detection. Sensitivity must align with the acceptable intake (AI) limits established by regulatory guidelines. Validation should include matrix-specific recovery studies and deuterated internal standards (e.g., N-Nitrosodiethyl-d10-amine) to enhance precision .

Q. What are the acceptable intake limits for nitrosamine impurities like this compound?

- Methodological Answer : The European Medicines Agency (EMA) and ICH M7 guidelines define AI limits based on carcinogenic potency. For example, if the compound’s TD50 (tumorigenic dose) is < 1.5 µg/day, the AI is set at 0.03 ppm. Researchers must cross-reference the compound’s potency category using structure-activity relationship (SAR) tools or empirical carcinogenicity data .

Q. How should researchers validate analytical methods for this compound?

- Methodological Answer : Follow ICH Q2(R1) validation parameters, including specificity, linearity (R² ≥ 0.99), accuracy (recovery 90–110%), and precision (RSD < 5%). Use spiked samples with deuterated nitrosamine analogs (e.g., 2-aminonaphthalene-d7) to correct for matrix effects .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound under varying pH conditions be resolved?

- Methodological Answer : Conduct accelerated degradation studies (40°C, 75% RH) across pH 1–13, using LC-HRMS to track degradation products. For conflicting results, employ orthogonal techniques like NMR to confirm structural changes. Cross-validate findings with kinetic modeling (e.g., Arrhenius plots) to predict long-term stability .

Q. What experimental strategies minimize nitrosamine formation during synthesis or storage?

- Methodological Answer :

- Synthesis : Use inert atmospheres (N₂/Ar) to suppress nitrosation. Introduce scavengers (e.g., ascorbic acid) to quench nitrosating agents like nitrites.

- Storage : Optimize pH to neutral conditions (pH 6–8) and avoid secondary amine precursors in formulation. Reference studies on nitrosamine inhibition via inorganic salts (e.g., NaClO₄) .

Q. How should researchers design experiments to assess the mutagenic potential of this compound?

- Methodological Answer : Follow ICH M7 guidelines:

- In silico : Use quantitative SAR (QSAR) tools like Derek Nexus to predict bacterial mutagenicity.

- In vitro : Conduct Ames tests with TA98 and TA100 strains ± metabolic activation (S9 mix). If positive, escalate to in vivo micronucleus assays .

Q. What are the challenges in quantifying nitrosamine impurities in complex matrices (e.g., biologics)?

- Methodological Answer : Matrix interference can be mitigated via solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX). Employ high-resolution mass spectrometry (HRMS) for unambiguous identification, using isotopic pattern matching (e.g., m/z 223.22 for C₁₄H₉NO₂) .

Tables for Reference

Table 1 : Key Analytical Parameters for Nitrosamine Detection

| Parameter | Requirement | Reference Standard |

|---|---|---|

| LOQ | ≤ 10 ppb | N-Nitrosodiethyl-d10-amine |

| Linearity Range | 1–100 ppb | 9-Nitrophenanthrene |

| Recovery (%) | 90–110 | Spiked matrix samples |

Table 2 : Regulatory AI Limits for Nitrosamines (Examples)

| Compound | AI (ng/day) | Regulatory Source |

|---|---|---|

| N-Nitrosodimethylamine (NDMA) | 96 | EMA/CHMP |

| General Nitrosamines | ≤ 30 | ICH M7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.